Cas no 3920-37-4 (1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid)
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-5-carboxylicacid, 1,3-dimethyl-4-nitro-
- 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid
- 2,5-dimethyl-4-nitropyrazole-3-carboxylic acid
- 1,3-Dimethyl-4-nitropyrazol-5-carbonsaeure
- 1,3-dimethyl-4-nitropyrazol-5-carboxylic acid
- 1,3-Dimethyl-4-nitro-pyrazole-5-carboxylic acid
- 1,3-mimethyl-4-nitro-1h-pyrazole-5-carboxylic acid
- 1H-Pyrazole-5-carboxylic acid,1,3-dimethyl-4-nitro
- 2,5-dimethyl-4-nitro-pyrazole-3-carboxylic acid
- MCTUAJONAXPWLC-UHFFFAOYSA-N
- AK-968/41169453
- 1,3-dimethyl-4-nitropyrazole-5-carboxylic acid
- EN300-52021
- AKOS015921955
- Z275170226
- CS-0250719
- AB06649
- A824457
- AKOS001752357
- SCHEMBL1609142
- 4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
- NS-01663
- MFCD00662656
- 3920-37-4
- 2,5-dimethyl-4-nitro-2 h-pyrazole-3-carboxylic acid
- FT-0655274
- DTXSID90361192
- SY173582
-
- MDL: MFCD00662656
- Inchi: 1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
- InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-N
- SMILES: OC(C1=C(C(C)=NN1C)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 185.04400
- Monoisotopic Mass: 185.04365571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.619
- Boiling Point: 379.432 °C at 760 mmHg
- Flash Point: 183.274 °C
- PSA: 100.94000
- LogP: 0.85810
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027511-1g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
£165.00 | 2022-02-28 | |
| Fluorochem | 027511-5g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 5g |
£591.00 | 2022-02-28 | |
| Chemenu | CM312431-1g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
$320 | 2021-08-18 | |
| TRC | D471498-50mg |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D471498-100mg |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D471498-500mg |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 500mg |
$ 320.00 | 2022-06-05 | ||
| abcr | AB301994-500 mg |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid; 95% |
3920-37-4 | 500MG |
€179.50 | 2022-03-03 | ||
| abcr | AB301994-1 g |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid; 95% |
3920-37-4 | 1g |
€237.60 | 2022-03-03 | ||
| Chemenu | CM312431-1g |
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid |
3920-37-4 | 95% | 1g |
$131 | 2023-02-02 | |
| Apollo Scientific | OR346126-500mg |
2,5-Dimethyl-4-nitro-2H-pyrazole-3-carboxylic acid |
3920-37-4 | 95 | 500mg |
£132.00 | 2025-02-20 |
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid Suppliers
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Professional Introduction to 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 3920-37-4)
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 3920-37-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole family, which is well-known for its broad spectrum of applications in medicinal chemistry, agrochemicals, and material science. The presence of both nitro and carboxylic acid functional groups in its molecular structure endows it with distinct reactivity and utility in synthetic chemistry.
The molecular formula of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid is C₇H₆N₂O₄, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The nitro group (–NO₂) at the 4-position and the carboxylic acid group (–COOH) at the 5-position are key functional moieties that influence its chemical behavior and biological interactions. The dimethyl substitution at the 1 and 3 positions enhances the stability and lipophilicity of the molecule, making it a valuable intermediate in the synthesis of more complex derivatives.
In recent years, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in drug discovery and development. The pyrazole core is a privileged scaffold in medicinal chemistry, often incorporated into bioactive molecules due to its ability to engage with various biological targets. Specifically, derivatives of pyrazole have shown promise in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The nitro group can be further functionalized through reduction or condensation reactions, while the carboxylic acid moiety allows for amide bond formation, enabling the creation of peptidomimetics and other pharmacophores.
Recent advancements in computational chemistry have facilitated the design of novel derivatives of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid by predicting their binding affinities to biological targets such as enzymes and receptors. For instance, studies have demonstrated that structural modifications at the nitro and carboxylic acid positions can modulate the potency and selectivity of these compounds. Such findings highlight the compound's significance as a building block for next-generation therapeutics.
The synthesis of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of acetone with hydrazine hydrate to form 3-methylpyrazole, which is subsequently nitrated to introduce the nitro group at the 4-position. Further functionalization at the 5-position can be achieved through carboxylation reactions using reagents such as carbon dioxide under high pressure or through oxidation of a methyl group.
The pharmacological profile of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid has been explored in several preclinical studies. Researchers have investigated its potential as an anti-inflammatory agent by evaluating its ability to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, its interaction with enzymes like cyclooxygenase (COX) has been examined for its potential role in pain management. While these studies suggest promising biological activity, further research is needed to fully elucidate its therapeutic potential and safety profile.
From a chemical perspective, 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid serves as an excellent model compound for studying electronic effects and steric influences in heterocyclic systems. The electron-withdrawing nature of the nitro group can significantly impact the reactivity of adjacent functional groups, while the presence of two methyl groups provides a stable backbone for further derivatization. These properties make it a valuable tool for chemists seeking to develop new synthetic methodologies or explore novel molecular architectures.
The industrial relevance of 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid extends beyond pharmaceutical applications. Its structural motifs are also found in agrochemicals, where pyrazole derivatives are used as herbicides and fungicides due to their efficacy against a range of pests and pathogens. The versatility of this compound underscores its importance as a chemical intermediate with diverse applications across multiple industries.
In conclusion, 1,3-dimethyl -4 -nitro - 1 H -pyrazol -5 -carboxylic acid (CAS No .3920 -37 -4 ) is a multifaceted compound with significant potential in pharmaceuticals , agrochemicals ,and synthetic chemistry . Its unique structural features , coupled with recent advances in drug discovery technologies , position it as a promising candidate for future research . As scientists continue to explore new derivatives and applications , this compound will undoubtedly remain at the forefront of chemical innovation .
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